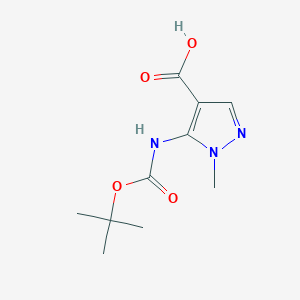

5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid

Descripción

5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 916850-80-1) is a pyrazole derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position and a carboxylic acid moiety at the 4-position of the pyrazole ring. The Boc group serves as a temporary protective group for amines during synthetic processes, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid). This compound is widely utilized in medicinal chemistry for the synthesis of kinase inhibitors, peptide mimetics, and other bioactive molecules due to its dual functional groups, which allow for further derivatization .

Propiedades

IUPAC Name |

1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)12-7-6(8(14)15)5-11-13(7)4/h5H,1-4H3,(H,12,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGMHAWQLPZVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of the compound 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid is the amino group in organic synthesis. This compound, also known as 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-4-carboxylic acid, is used as a protecting group for amines. The role of this compound is to protect the amino group during the synthesis process, allowing for transformations of other functional groups.

Mode of Action

The compound 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid interacts with its targets by being added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This results in the formation of a tert-butyloxycarbonyl (Boc) group, which protects the amino group during the synthesis process.

Biochemical Pathways

The compound 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid affects the biochemical pathway of peptide synthesis. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents. The resulting protected amino acid ionic liquids (Boc-AAILs) are used in the synthesis of peptides.

Pharmacokinetics

These Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature.

Result of Action

The result of the action of 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid is the formation of a tert-butyloxycarbonyl (Boc) group that protects the amino group during the synthesis process. This allows for transformations of other functional groups. In peptide synthesis, the compound enables the formation of dipeptides in satisfactory yields.

Action Environment

The action of 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid can be influenced by environmental factors such as the presence of a base such as sodium hydroxide, and the solvent used in the synthesis process. The compound is stable under various conditions, making it a versatile tool in organic synthesis.

Análisis Bioquímico

Biochemical Properties

5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, such as di-tert-butyl dicarbonate, which facilitates the addition of the tert-butoxycarbonyl group to amines. This interaction is crucial for the temporary protection of amino groups, allowing for selective reactions to occur without interference from other functional groups.

Cellular Effects

The effects of 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid on cellular processes are profound. It influences cell function by protecting amino groups, which is essential for the synthesis of peptides and proteins. This protection can impact cell signaling pathways, gene expression, and cellular metabolism by ensuring that amino groups remain intact during various biochemical reactions. The compound’s role in protecting amino groups can also affect the overall stability and functionality of synthesized peptides and proteins.

Molecular Mechanism

At the molecular level, 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid exerts its effects through the formation of a stable tert-butoxycarbonyl group on amino groups. This process involves the silylation of the carbonyl oxygen and the elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to form carbamic acid and finally decarboxylation to the amine. This mechanism ensures the temporary protection of amino groups, allowing for selective reactions to occur without interference.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid can change over time. The compound is known for its stability under various conditions, but it can degrade under strong acidic or basic conditions. Long-term studies have shown that the compound maintains its protective properties for extended periods, ensuring the stability and functionality of synthesized peptides and proteins.

Dosage Effects in Animal Models

The effects of 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At lower dosages, the compound effectively protects amino groups without causing adverse effects. At higher dosages, there may be toxic or adverse effects, including potential interference with normal cellular processes. It is crucial to determine the optimal dosage to balance the protective effects with potential toxicity.

Metabolic Pathways

5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid is involved in metabolic pathways related to amino acid and peptide synthesis. It interacts with enzymes such as di-tert-butyl dicarbonate, which facilitates the addition of the tert-butoxycarbonyl group to amines. This interaction is essential for the temporary protection of amino groups, allowing for selective reactions to occur without interference from other functional groups.

Transport and Distribution

Within cells and tissues, 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid is transported and distributed through interactions with various transporters and binding proteins. These interactions ensure the compound’s localization and accumulation in specific cellular compartments, where it can exert its protective effects on amino groups.

Subcellular Localization

The subcellular localization of 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound can effectively protect amino groups during peptide and protein synthesis.

Actividad Biológica

5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article aims to summarize the biological activity of this specific compound, focusing on its synthesis, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid is C10H15N3O4, with a molecular weight of approximately 241.24 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is commonly utilized in organic synthesis to protect amines during various chemical reactions .

| Property | Value |

|---|---|

| Molecular Formula | C10H15N3O4 |

| Molecular Weight | 241.24 g/mol |

| CAS Number | 1654723-08-6 |

| Structural Characteristics | Pyrazole ring with Boc group |

Antimicrobial Activity

Pyrazole derivatives have shown significant antimicrobial properties. A review highlighted that various pyrazole carboxylic acids exhibit potent activity against a range of bacterial strains, suggesting that modifications in their structure can enhance efficacy against specific pathogens .

Anti-inflammatory and Analgesic Effects

Several studies have documented the anti-inflammatory and analgesic properties of pyrazole derivatives. For instance, compounds with similar structures have been reported to inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief .

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study synthesized several pyrazole derivatives and evaluated their biological activities. The results indicated that modifications at the 4-position significantly influenced their anti-inflammatory activity .

- Mechanism of Action : Research has shown that certain pyrazole derivatives act as inhibitors of specific enzymes involved in inflammatory pathways. This mechanism was confirmed through in vitro assays demonstrating decreased enzyme activity upon treatment with these compounds .

- Comparative Analysis : A comparative analysis was conducted on various pyrazole derivatives, revealing that those with Boc-protected amino groups exhibited enhanced stability and improved biological activity compared to their unprotected counterparts .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential:

The compound has been investigated for its biological activity, particularly as an anti-inflammatory agent, enzyme inhibitor, and anticancer drug. The pyrazole moiety is known for its ability to interact with numerous biological targets, making this compound a candidate for further pharmacological evaluation.

Mechanism of Action:

Research indicates that the compound may interact with specific proteins involved in metabolic pathways or disease processes. Interaction studies focus on binding affinities to various receptors or enzymes, which can help elucidate the compound's mechanism of action and therapeutic effects.

Organic Synthesis

Synthetic Utility:

5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid serves as an important intermediate in the synthesis of biologically active compounds. Its functional groups allow for various chemical transformations, including amine protection, deprotection, and subsequent modifications to enhance pharmacological properties or create derivatives with specific activities .

Synthesis Pathway:

The synthesis typically involves several steps that require careful control of reaction conditions to ensure high yields and purity. For instance, initial reactions can involve the conversion of piperidine derivatives into β-keto esters followed by treatment with hydrazines to yield the target pyrazole derivatives.

Case Study 1: Anti-inflammatory Activity

Preliminary studies have shown that derivatives of 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid exhibit significant anti-inflammatory properties. These studies involved testing the compound against established models of inflammation, revealing potential pathways through which the compound could exert its effects.

Case Study 2: Enzyme Inhibition

Another area of research has focused on the compound's ability to inhibit specific enzymes linked to disease progression. For example, studies have indicated that certain derivatives can effectively inhibit enzymes involved in cancer cell proliferation, suggesting a role in cancer therapeutics.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(2-tert-Butoxycarbonylamino-ethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester | Ethyl substitution at the amine position | Enhanced solubility properties |

| 3-(tert-Butoxycarbonyl)amino-1-methyl-1H-pyrazole-4-carboxylic acid | Methyl substitution on pyrazole ring | Different biological activity profile |

| 5-(tert-Butoxycarbonyl)amino-1-methyl-1H-pyrazole | Lacks carboxylic acid functionality | Simpler structure, potentially lower reactivity |

This table highlights how variations in structure can influence pharmacokinetic properties and biological activities, underscoring the versatility of compounds related to 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

a) 5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1H-pyrazole-4-carboxylic Acid (9a)

- Structure: The Boc group is attached to a piperidinyl ring instead of a direct amino group on the pyrazole.

- Synthesis : Synthesized via hydrolysis of the corresponding ester using NaOH/MeOH under reflux .

b) 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (CAS: 1204298-65-6)

- Structure: Replaces the Boc-amino group with a difluoromethyl group.

- Properties : The difluoromethyl group increases electronegativity and metabolic stability, making it advantageous in drug design for prolonged half-life .

- Molecular Weight: 176.12 (vs. ~257.25 for the Boc-amino analog), which may improve bioavailability.

c) 4-tert-Butoxycarbonylamino-1-methyl-1H-pyrrole-2-carboxylic Acid (QB-6063, CAS: 77716-11-1)

Functional Group Modifications in Related Scaffolds

a) Ethyl 5-[(3R)-4-(tert-Butoxycarbonylamino)-3-hydroxybutyl]thiophene-2-carboxylate

- Structure: Thiophene backbone with a Boc-protected amino alcohol side chain.

- Application : Demonstrates the versatility of Boc protection in diverse heterocyclic systems, though the thiophene moiety may confer distinct electronic properties compared to pyrazole .

b) Methyl 3-((2-((4-(2-Aminoethyl)phenyl)amino)pyrimidin-4-yl)amino)-1H-pyrazole-5-carboxylate (102a)

Key Observations :

- Molecular Weight: The Boc group increases molecular weight (~257 vs.

- Synthetic Routes : Hydrolysis of esters (e.g., 9a ) vs. coupling reactions (e.g., kinase inhibitor intermediates ).

- Boc Group Utility : Provides stability during synthesis but requires acidic deprotection, which may limit compatibility with acid-sensitive functionalities.

Q & A

Q. What are the key synthetic routes for 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via a multi-step approach. First, cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine forms the pyrazole ester intermediate. Subsequent hydrolysis under basic conditions yields the carboxylic acid. The tert-butoxycarbonyl (Boc) group is introduced via a carbamate-forming reaction, often using Boc anhydride in the presence of a base like triethylamine. Critical parameters include temperature control during cyclocondensation (80–100°C) and pH adjustment during hydrolysis to avoid side reactions .

Q. How is spectroscopic characterization performed for this compound?

Characterization involves a combination of techniques:

- NMR : and NMR confirm substituent positions and Boc group integrity. For example, the tert-butyl group shows a singlet at ~1.4 ppm in NMR.

- IR : Peaks at ~1700 cm (carboxylic acid C=O) and ~1680 cm (Boc C=O) are diagnostic.

- Mass spectrometry : High-resolution MS validates the molecular ion ([M+H]) and fragmentation patterns. Cross-referencing experimental data with computational predictions (e.g., DFT-calculated IR/NMR) enhances accuracy .

Q. What role does the Boc group play in synthetic workflows?

The Boc group acts as a temporary amine protector, enabling selective functionalization of the pyrazole ring. Its steric bulk prevents undesired side reactions during coupling steps. Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine for further derivatization. Stability under basic hydrolysis makes it ideal for multi-step syntheses .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to guide reactivity. For example, nucleophilic attack at the pyrazole C4 position is influenced by electron-withdrawing substituents. Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to biological targets, such as enzymes like phosphodiesterases or kinases. These models prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

Discrepancies between X-ray structures (e.g., bond lengths) and DFT-optimized geometries often arise from crystal packing effects. Validate by:

- Comparing experimental vs. calculated torsion angles.

- Using Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds) that distort the gas-phase structure. Adjust computational models to include solvent or crystal environment parameters .

Q. How are structure-activity relationships (SAR) explored for pyrazole derivatives?

SAR studies involve systematic substitution at the pyrazole C3 and C5 positions. For example:

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance enzyme inhibition by stabilizing charge-transfer interactions.

- Bulkier substituents improve selectivity by reducing off-target binding. Biological assays (e.g., IC determination) combined with molecular dynamics simulations identify critical pharmacophore features .

Q. What challenges arise in multi-step syntheses involving acid-sensitive intermediates?

The Boc group’s acid-labile nature requires careful handling during deprotection. Strategies include:

- Using mild acids (e.g., TFA in DCM) at low temperatures (0–4°C).

- Quenching excess acid with a weak base (e.g., NaHCO) immediately post-deprotection. Monitor reaction progress via TLC or LC-MS to prevent over-acidification, which can degrade the pyrazole core .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.